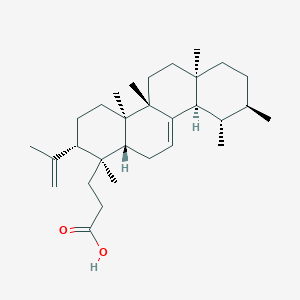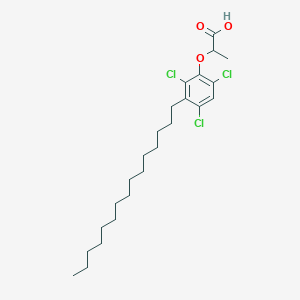
3-溴-4-异丙基吡啶
描述
3-Bromo-4-isopropylpyridine is a heterocyclic organic compound with the chemical formula C8H10BrN. It is a pyridine derivative that has been widely used in scientific research due to its unique properties. This compound is used as a building block for the synthesis of various organic compounds and has been studied for its potential as a drug candidate.
科学研究应用
生物医学研究
3-溴-4-异丙基吡啶: 被用于合成1H-吡唑并[3,4-b]吡啶,这是一种具有潜在生物医学应用的杂环化合物 . 这些化合物因其生物活性而被研究,并且在结构上类似于腺嘌呤和鸟嘌呤等嘌呤碱基,因此在药物化学中引起了人们的兴趣。
电子传递系统
在光化学领域,3-溴-4-异丙基吡啶衍生物因其在促进电子传递系统中的作用而被研究 . 包含该化合物的卟啉类荧光团因其动力学机制和作为荧光化学传感器应用的潜力而受到研究。
材料科学
该化合物的衍生物在材料科学领域意义重大,特别是在溴芘的合成和表征中 . 这些衍生物对于各种功能化策略至关重要,影响着材料的性质及其在电子学和光子学中的应用。
农业研究
虽然农业研究中对3-溴-4-异丙基吡啶的直接引用并不普遍,但相关的吡啶化合物经常被用于开发无化学物质的农业实践和可持续农业 . 它们可以作为农用化学品合成的中间体,或作为研究植物生物学的工具。
环境研究
在环境研究中,包括与3-溴-4-异丙基吡啶相关的吡啶衍生物,被用作同位素地球化学中的示踪剂和监测器 . 它们有助于了解环境过程以及不同生态系统中各种物质的命运。
工业应用
3-溴-4-异丙基吡啶: 由于其化学结构和性质,具有潜在的工业应用。 它被考虑用于开发新的治疗剂以及工业中的各种化学过程.
安全和危害
未来方向
The discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy . Drug combinations that exploit synthetic lethality, protein-protein interactions, functional complementarity, and blocking of resistance mechanisms could ultimately overcome the barriers inherent to the development of BRD4 inhibitors as future cancer drugs .
作用机制
Target of Action
It’s known that bromopyridines are often used inSuzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Bromo-4-isopropylpyridine would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the reaction of palladium with the bromopyridine, resulting in the formation of a new palladium-carbon bond . Transmetalation then occurs, which involves the transfer of the organoboron compound from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound is often involved, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, potentially affecting their downstream effects.
Result of Action
The molecular and cellular effects of 3-Bromo-4-isopropylpyridine’s action would largely depend on the specific context of its use, particularly the compounds with which it is being reacted in the Suzuki–Miyaura cross-coupling process . The product of this reaction could have various effects depending on its structure and properties.
Action Environment
The action, efficacy, and stability of 3-Bromo-4-isopropylpyridine can be influenced by various environmental factors. For instance, the conditions under which the Suzuki–Miyaura cross-coupling reaction is performed can significantly impact the efficiency and outcome of the reaction . Factors such as temperature, solvent, and the presence of a base can all play a role in this process .
属性
IUPAC Name |
3-bromo-4-propan-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNTVJABNWFYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523433 | |
| Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90731-96-7 | |
| Record name | 3-Bromo-4-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
